2-(3-Chloroprop-2-enyl)-4-methylphenol
Description
2-(3-Chloroprop-2-enyl)-4-methylphenol is a chlorinated phenolic compound characterized by a methyl group at the para position (C4) and a 3-chloroprop-2-enyl substituent at the ortho position (C2) of the aromatic ring. The propenyl chain introduces both steric bulk and electronic effects due to the chlorine atom and unsaturated bond. For instance, chlorinated phenols like 4-chloro-2-methylphenol exhibit moderate water solubility (e.g., ~3.5 g/L at 25°C) and logP values (~2.8), suggesting moderate hydrophobicity . The presence of the allylic chlorine in this compound may enhance electrophilic reactivity compared to non-allylic chlorinated derivatives.
Properties
CAS No. |
102117-74-8 |
|---|---|
Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
2-(3-chloroprop-2-enyl)-4-methylphenol |
InChI |
InChI=1S/C10H11ClO/c1-8-4-5-10(12)9(7-8)3-2-6-11/h2,4-7,12H,3H2,1H3 |
InChI Key |
YWASPXAVAGDMAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC=CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloroprop-2-enyl)-4-methylphenol typically involves the chlorination of a prop-2-enyl group followed by its attachment to a 4-methylphenol structure. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, distillation, and crystallization to achieve the final product suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloroprop-2-enyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield chlorinated phenolic compounds, while reduction may produce dechlorinated derivatives.
Scientific Research Applications
2-(3-Chloroprop-2-enyl)-4-methylphenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloroprop-2-enyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
4-Chloro-2-methylphenol (CAS 1570-64-5)
- Structure : Chlorine at C4, methyl at C2.
- Reactivity: The chlorine atom in 4-chloro-2-methylphenol directs electrophilic substitution to the ortho and para positions, while the methyl group enhances steric protection at C2. This compound undergoes rapid photodegradation in aqueous environments (half-life ~4–6 hours under UV light) .
- Solubility: Higher water solubility compared to 2-(3-Chloroprop-2-enyl)-4-methylphenol due to reduced hydrophobicity.
2-(1H-1,3-Benzodiazol-2-yl)-4-methylphenol
- Structure : Benzimidazole ring at C2, methyl at C3.
- Key Differences : The benzimidazole group enables π-stacking interactions and radical stabilization, absent in the chloropropenyl derivative.
- Reactivity: The methyl group at C4 increases steric hindrance, similar to this compound, but the benzimidazole moiety allows for hydrogen bonding, enhancing solubility in polar solvents (e.g., DMSO, ethanol) .
- Applications: Used in catalysis and materials science, whereas chlorinated phenols are often intermediates in agrochemical synthesis.
2-[(4-Chlorophenyl)methyl]-3-methoxypropanoic Acid (CAS 1017147-07-7)
- Structure: Chlorophenyl and methoxy groups on a propanoic acid backbone.
- Key Differences: The carboxylic acid functionality introduces acidity (pKa ~4.5–5.0), unlike the phenolic -OH group in the target compound.
- Stability : The methoxy group reduces electrophilicity compared to allylic chlorine, leading to slower degradation in environmental matrices .
Physicochemical Properties Comparison
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